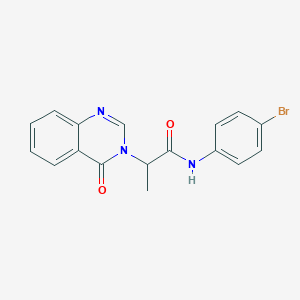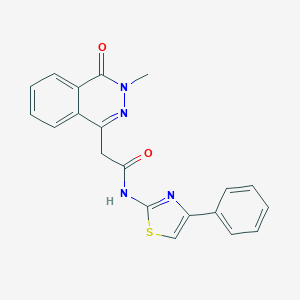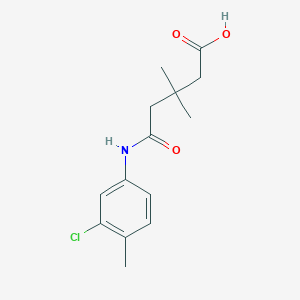
N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide, also known as CMQ, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their ability to inhibit enzymes and block metabolic pathways. CMQ is a relatively new compound that has gained attention in recent years due to its unique structure and potential biological activities.
科学研究应用
N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. One of the main applications of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide is as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, ion transport, and metabolism. N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide has been shown to inhibit carbonic anhydrase II and IX, which are overexpressed in certain types of cancer cells. This makes N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide a potential candidate for the development of anticancer drugs.
Another potential application of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide is as a fluorescent probe for imaging biological systems. N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide has a unique structure that allows it to selectively bind to certain proteins and enzymes, which can be visualized using fluorescence microscopy. This makes N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide a valuable tool for studying the localization and activity of various biomolecules in cells and tissues.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide involves the inhibition of carbonic anhydrase enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate ions. By blocking this process, N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide disrupts the acid-base balance and pH regulation in cells, leading to cytotoxic effects. N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide also inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The exact mechanism of these effects is still under investigation, but it is believed to involve the disruption of various signaling pathways and metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide depend on the specific target enzyme or protein it interacts with. Inhibition of carbonic anhydrase enzymes can lead to acidosis, electrolyte imbalances, and impaired oxygen delivery to tissues. This can have detrimental effects on various organs and systems, including the respiratory, cardiovascular, and nervous systems. However, the selective inhibition of carbonic anhydrase IX in cancer cells can lead to tumor regression and increased survival rates.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide in lab experiments is its specificity for certain enzymes and proteins. This allows for targeted inhibition and modulation of specific pathways and processes. N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide is also relatively easy to synthesize and purify, making it accessible to researchers with basic organic chemistry skills. However, one limitation of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure. Careful experimental design and safety protocols are necessary to minimize these risks.
未来方向
There are several future directions for research on N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase enzymes, particularly those overexpressed in cancer cells. This could lead to the development of more effective and less toxic anticancer drugs. Another direction is the optimization of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide as a fluorescent probe for imaging biological systems. This could involve the modification of its structure to improve its binding affinity and selectivity for specific targets. Finally, the potential use of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide in other fields of research, such as materials science and catalysis, should be explored. Overall, N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide has great potential for advancing scientific research in various fields, and further investigation is warranted.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide involves the reaction of 3-chloro-2-methylphenylamine with 8-quinolinesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization. The yield of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide is typically around 50-60%, and the purity can be confirmed using techniques such as NMR and HPLC.
属性
分子式 |
C16H13ClN2O2S |
|---|---|
分子量 |
332.8 g/mol |
IUPAC 名称 |
N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-11-13(17)7-3-8-14(11)19-22(20,21)15-9-2-5-12-6-4-10-18-16(12)15/h2-10,19H,1H3 |
InChI 键 |
MPIZFXSOIUMWBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)

![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)

![1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B277302.png)
![4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B277305.png)
![Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B277307.png)

![5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B277318.png)

